1-[(Trimethylsilyl)methyl]benzotriazole

Organic Synthesis Homologation Carboxylic Acid Derivatives

Traditional one-carbon homologation relies on hazardous, unstable diazomethane-based protocols. 1-[(Trimethylsilyl)methyl]benzotriazole (BtCH₂TMS) is a crystalline, bench-stable reagent that eliminates this risk. Key advantages: • Fluoride-catalyzed desilylation generates an α-benzotriazolyl carbanion for regioselective C-C bond formation at the methylene unit • Serves as a safe one-carbon synthon for carboxylic acid homologation in medicinal chemistry SAR programs • Applied in p53-MDM2 inhibitor synthesis and process-scale pharmaceutical intermediate routes Supplied with full analytical documentation (HPLC, NMR).

Molecular Formula C10H15N3Si
Molecular Weight 205.33 g/mol
CAS No. 122296-00-8
Cat. No. B054929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Trimethylsilyl)methyl]benzotriazole
CAS122296-00-8
Synonyms1-((TRIMETHYLSILYL)METHYL)BENZOTRIAZOLE 99%
Molecular FormulaC10H15N3Si
Molecular Weight205.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CN1C2=CC=CC=C2N=N1
InChIInChI=1S/C10H15N3Si/c1-14(2,3)8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,8H2,1-3H3
InChIKeyVRGRHLJMRVGQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Trimethylsilyl)methyl]benzotriazole: One-Carbon Synthon


1-[(Trimethylsilyl)methyl]benzotriazole (BtCH₂TMS) is a crystalline, heterocyclic organosilicon reagent (C₁₀H₁₅N₃Si, MW 205.33) characterized by a trimethylsilylmethyl group bonded to the N1 position of a benzotriazole ring [1]. It serves as a stable, non-diazomethane-based one-carbon synthon, enabling safe and efficient homologation of carboxylic acids [2]. The compound's synthetic utility stems from the dual functionality of the benzotriazole moiety—acting as both an anion-stabilizing and leaving group—combined with the fluoride-labile trimethylsilyl group for controlled desilylation and anion generation [3].

1-[(Trimethylsilyl)methyl]benzotriazole: Unmatched Reactivity


The unique placement of the trimethylsilyl group on a methylene bridge (N-CH₂-Si) in 1-[(Trimethylsilyl)methyl]benzotriazole is critical and not interchangeable with simpler N-silylbenzotriazoles like 1-(trimethylsilyl)benzotriazole (CAS 43183-36-4) or N-alkylbenzotriazoles [1]. In the latter, the silicon is directly attached to nitrogen, preventing the fluoride-catalyzed desilylation needed to generate a nucleophilic α-benzotriazolyl carbanion [2]. Similarly, alternative one-carbon homologation reagents like (trimethylsilyl)diazomethane (TMS-diazomethane) are hazardous, unstable, and require careful handling, whereas BtCH₂TMS offers a crystalline, bench-stable alternative [3]. The benzotriazole group is essential; it stabilizes the intermediate anion and acts as a leaving group, a dual role not replicated by simple silylmethyl derivatives lacking this heterocyclic auxiliary [4].

1-[(Trimethylsilyl)methyl]benzotriazole: Performance Evidence


Safe Homologation Alternative to Arndt-Eistert

1-[(Trimethylsilyl)methyl]benzotriazole (BtCH₂TMS) provides a direct, non-diazomethane route for the one-carbon homologation of carboxylic acids, achieving overall yields of 50-70% across a range of aryl and alkyl substrates [1]. This is a critical improvement over the classical Arndt-Eistert reaction, which relies on the synthesis and handling of hazardous, shock-sensitive α-diazoketones and often requires the use of silver oxide catalysts [2].

Organic Synthesis Homologation Carboxylic Acid Derivatives Process Chemistry

Controlled Anion Alkylation vs. Analogs

Upon treatment with fluoride ion, 1-[(Trimethylsilyl)methyl]benzotriazole undergoes chemoselective desilylation to generate a stable α-benzotriazolyl carbanion. This anion can be readily alkylated or acylated with a variety of electrophiles, enabling the efficient introduction of functionalized methyl groups [1]. This reactivity is unique to the N-CH₂-Si linkage; the N-Si bonded analog, 1-(trimethylsilyl)benzotriazole (CAS 43183-36-4), cannot undergo this transformation as it lacks the necessary methylene bridge and instead functions primarily as a silylating agent [2].

Organic Synthesis C-C Bond Formation Alkylation Acylation

Well-Defined Crystal Structure vs. Analogs

The crystal and molecular structure of 1-[(Trimethylsilyl)methyl]benzotriazole has been unequivocally established by X-ray diffraction (XRD) analysis, confirming a tetrahedral coordination geometry around the silicon atom and providing precise bond lengths and angles [1]. This high level of structural characterization ensures batch-to-batch consistency and predictable solid-state properties, with a reported melting point of 56-60 °C . In contrast, many benzotriazole analogs, particularly those used primarily as reactive intermediates, lack such detailed crystallographic data, leading to potential variability in physical form and handling.

Crystallography Chemical Characterization Analytical Chemistry Material Science

1-[(Trimethylsilyl)methyl]benzotriazole: Key Applications


Scalable Homologation for Medicinal Chemistry

The BtCH₂TMS-mediated homologation protocol is ideally suited for medicinal chemistry programs requiring the systematic extension of carboxylic acid side chains to explore structure-activity relationships (SAR). Its safety profile makes it a viable option for process chemists developing scalable routes to pharmaceutical intermediates, avoiding the hazardous diazomethane-based Arndt-Eistert sequence [1].

Precise α-Alkylation for Complex Synthesis

In the total synthesis of complex natural products or drug candidates, the ability to generate and functionalize an α-benzotriazolyl carbanion via fluoride desilylation is a powerful tool. This enables the regioselective installation of alkyl or acyl groups at a methylene unit, a transformation that is not accessible with other benzotriazole derivatives like 1-(trimethylsilyl)benzotriazole [2].

p53-MDM2 Inhibitor Synthesis

1-[(Trimethylsilyl)methyl]benzotriazole has been specifically identified as a reactant for the preparation of inhibitors targeting the p53-MDM2 complex, a validated anticancer target . This application leverages the compound's ability to introduce a benzotriazole moiety as part of a larger pharmacophore, highlighting its utility in medicinal chemistry beyond simple homologation.

Analytical Reference Standard for Benzotriazole Intermediates

Due to its well-defined crystal structure and physicochemical properties, 1-[(Trimethylsilyl)methyl]benzotriazole can serve as a high-quality reference standard for HPLC, NMR, and XRPD analysis in analytical development and quality control laboratories [3]. This is particularly valuable for ensuring the identity and purity of related benzotriazole-containing intermediates and final products.

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